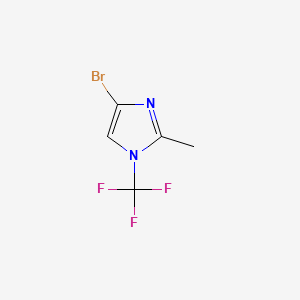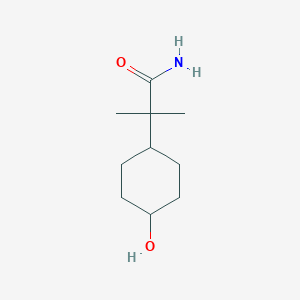![molecular formula C5H9ClFN B13466817 1-Fluoro-5-azaspiro[2.3]hexane hydrochloride](/img/structure/B13466817.png)
1-Fluoro-5-azaspiro[2.3]hexane hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Fluoro-5-azaspiro[2.3]hexane hydrochloride is a chemical compound belonging to the class of spiro compounds. These compounds are characterized by a unique bicyclic structure where two rings share a single atom. The presence of a fluorine atom and an azaspiro structure makes this compound particularly interesting for various scientific applications.
Métodos De Preparación
The synthesis of 1-Fluoro-5-azaspiro[2.3]hexane hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route includes the reaction of a fluoroalkyl halide with an azaspiro compound in the presence of a base. The reaction conditions often require an inert atmosphere and specific temperature control to ensure the desired product is obtained with high purity. Industrial production methods may involve scaling up this reaction using continuous flow reactors to maintain consistent quality and yield.
Análisis De Reacciones Químicas
1-Fluoro-5-azaspiro[2.3]hexane hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Addition Reactions: The spiro structure allows for addition reactions at specific sites, leading to the formation of more complex molecules.
Common reagents used in these reactions include halogens, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the reagents used.
Aplicaciones Científicas De Investigación
1-Fluoro-5-azaspiro[2.3]hexane hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex spiro compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and polymers with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Fluoro-5-azaspiro[2.3]hexane hydrochloride involves its interaction with specific molecular targets. The fluorine atom and the spiro structure allow the compound to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparación Con Compuestos Similares
1-Fluoro-5-azaspiro[2.3]hexane hydrochloride can be compared with other similar compounds, such as:
- 1-Chloro-1-fluoro-5-azaspiro[2.3]hexane hydrochloride
- 1,1-Difluoro-5-azaspiro[2.3]hexane hydrochloride
- 5-Azaspiro[2.3]hexane hydrochloride
These compounds share the spiro structure but differ in the substituents attached to the spiro ring. The presence of different halogens or functional groups can significantly alter their chemical properties and applications, making each compound unique in its own right.
Propiedades
Fórmula molecular |
C5H9ClFN |
|---|---|
Peso molecular |
137.58 g/mol |
Nombre IUPAC |
2-fluoro-5-azaspiro[2.3]hexane;hydrochloride |
InChI |
InChI=1S/C5H8FN.ClH/c6-4-1-5(4)2-7-3-5;/h4,7H,1-3H2;1H |
Clave InChI |
QHGNZVUCRKUYCT-UHFFFAOYSA-N |
SMILES canónico |
C1C(C12CNC2)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


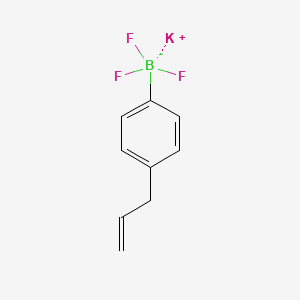
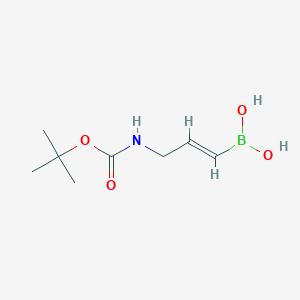
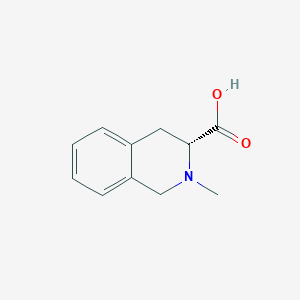
![3-(6-Amino-1-oxo-3,5,6,7-tetrahydrocyclopenta[f]isoindol-2-yl)piperidine-2,6-dione](/img/structure/B13466764.png)
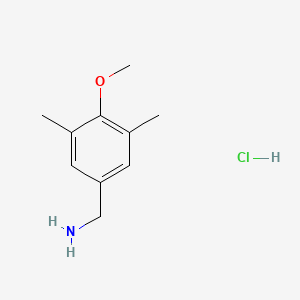
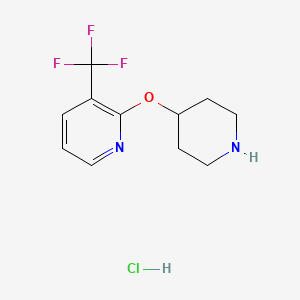
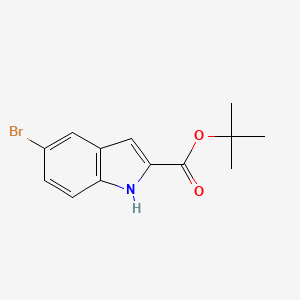
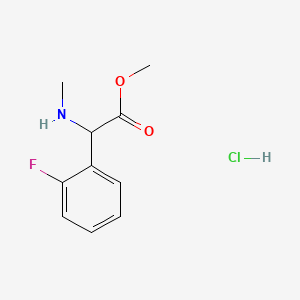
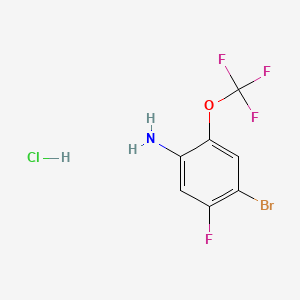
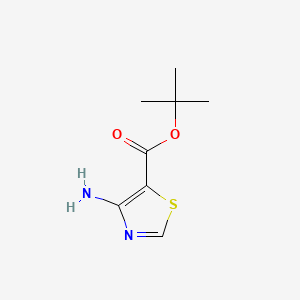
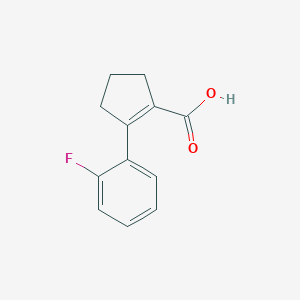
![2-{3-Bromobicyclo[1.1.1]pentan-1-yl}-2,2-difluoroethan-1-amine hydrochloride](/img/structure/B13466808.png)
